Structural Uniqueness: Triple‑Heterocycle Architecture Not Replicated in S1P Patent Space
Among disclosed S1P modulator chemotypes, the oxadiazole‑azetidine patent US 8,859,598 describes compounds with general Formula I lacking a benzyl substituent at the oxadiazole 3‑position, while the pyrazole‑azetidine patent US 9,062,030 lacks the 1,2,4‑oxadiazole ring entirely [1][2]. The target compound uniquely combines 3‑benzyl‑1,2,4‑oxadiazole, azetidine, and N‑pyrazolyl ethanone within a single molecule (C₁₇H₁₇N₅O₂). This exact connectivity is absent from both patent families, representing a structurally distinct chemical space.
| Evidence Dimension | Presence of three distinct heterocyclic pharmacophores (1,2,4‑oxadiazole, azetidine, pyrazole) |
|---|---|
| Target Compound Data | 3‑Benzyl‑1,2,4‑oxadiazole + azetidine + N‑pyrazolyl ethanone present |
| Comparator Or Baseline | US 8,859,598 compounds: oxadiazole + azetidine present, pyrazole absent; US 9,062,030 compounds: pyrazole + azetidine present, oxadiazole absent |
| Quantified Difference | Target compound possesses all three heterocycles; comparators possess only two of the three |
| Conditions | Structural comparison based on patent disclosures of Markush structures and exemplified compounds |
Why This Matters
Procurement of CAS 1396678‑41‑3 is the only way to access this specific triple‑heterocycle pharmacophore combination; no single commercially cataloged analog from either patent family replicates this connectivity.
- [1] Allergan, Inc. 1,2,4‑Oxadiazoles Azetidine Derivatives as Sphingosine‑1 Phosphate Receptors Modulators. US Patent 8,859,598 B2, issued October 14, 2014. View Source
- [2] Allergan, Inc. Pyrazole Azetidine Derivatives as Sphingosine 1‑Phosphate (S1P) Receptor Modulators. US Patent 9,062,030 B2, issued June 23, 2015. View Source
